molecular formula C13H9NO B096450 Acridin-4-ol CAS No. 18123-20-1

Acridin-4-ol

Cat. No. B096450
CAS RN: 18123-20-1
M. Wt: 195.22 g/mol
InChI Key: HOYZEVWRZVPHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridin-4-ol derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, particularly in the field of cancer therapy and Alzheimer's disease treatment. These compounds are characterized by their acridine core structure and have been shown to interact with DNA, often through intercalation, which is a process where the molecule inserts itself between DNA base pairs . This interaction with DNA is a key feature that contributes to their biological activity, including their antitumor properties.

Synthesis Analysis

The synthesis of acridin-4-ol derivatives involves several steps, including the formation of carboxamides and the introduction of various substituents to the acridine ring. For instance, N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides have been synthesized and shown to possess antitumor activity . Another synthesis approach involves the conversion of isatin to pyrrolo[2,3,4-kl]acridin-1-one derivatives through a C-N bond cleavage reaction, which represents a novel and efficient domino approach . Additionally, a new synthesis route for substituted acridine-4-carboxylic acids has been reported, which provides a more direct method for producing compounds like the anticancer drug DACA .

Molecular Structure Analysis

The molecular structure of acridin-4-ol derivatives has been extensively studied, particularly in the context of their interaction with DNA. X-ray crystallography has been used to determine the structure of a complex formed between DNA and an antitumor agent, 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, revealing how the drug intercalates between DNA base pairs . The crystal structure provides insights into the drug's mechanism of action and helps rationalize the structure-activity relationships for inhibition of topoisomerase II activity, a key enzyme involved in DNA replication and cell division .

Chemical Reactions Analysis

Acridin-4-ol derivatives participate in various chemical reactions that are crucial for their biological activity. For example, the intercalation of acridine rings into DNA has been demonstrated through nuclear magnetic resonance studies, which show specific interactions between the acridine derivative and complementary DNA sequences . Additionally, the solid-phase synthesis of acridine-peptide conjugates has been developed, allowing for the generation of libraries of these compounds for the discovery of structure-specific nucleic acid ligands .

Physical and Chemical Properties Analysis

The physicochemical properties of acridin-4-ol derivatives are closely related to their biological activities. These compounds typically exist as monocations under physiological conditions due to the weakly basic acridine chromophore, with a pKa ranging from 3.5 to 4.5 . Their ability to bind to DNA by intercalation is a key feature that influences their antitumor and antileukemic activities. The structure-activity relationships of these compounds are broad, with various substituents at different positions on the acridine ring being acceptable for biological activity . Additionally, the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridin-1-ols have shown potential as Alzheimer's disease therapeutics, with some compounds currently in clinical trials .

Scientific Research Applications

  • Anticancer Therapy : Acridine derivatives, including Acridin-4-ol, have been extensively studied for their anticancer properties. They are known to intercalate into DNA and inhibit topoisomerase and telomerase enzymes, which are critical in cancer cell proliferation (Galdino-Pitta et al., 2013).

  • Chemotherapeutic Agent : These compounds have a long history as chemotherapeutic agents due to their ability to intercalate DNA and inhibit topoisomerase enzymes, making them potent against various cancers (Denny, 2002).

  • Synthesis and Structural Analysis : Recent research has involved the synthesis of sterically hindered Acridin-4-ols and analyzing their molecular structure using techniques like single-crystal X-ray diffraction (Polyakova et al., 2021).

  • Genetic Toxicology : Acridines, including Acridin-4-ol, are studied for their mutagenic and carcinogenic potential due to their interaction with DNA. They are used as antibacterial, antiprotozoal, and anticancer drugs, but their genetic toxicity is a concern (Ferguson & Denny, 1991).

  • DNA Intercalation and Structure-Activity Relationships : Acridines, including Acridin-4-ol, are used to study DNA intercalation mechanisms and structure-activity relationships in chemotherapeutic contexts (Adams, 2002).

  • Antiproliferative Activity and DNA Binding : Research has been conducted on novel acridine derivatives to evaluate their antiproliferative activities and DNA binding properties. These studies are crucial in understanding the effectiveness of these compounds in cancer treatment (de Almeida et al., 2015).

  • Biomedical Applications : Acridines are also being studied for their potential applications in treating neurodegenerative diseases, inflammation, immunological disorders, and protozoal diseases due to their interactions with nucleic acids and proteins (Ježek et al., 2017).

Safety And Hazards

The safety data sheet for Acridin-4-ol indicates that it is classified under Skin corrosion/irritation (Category 2), H315 .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name

acridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYZEVWRZVPHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171086
Record name Acridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridin-4-ol

CAS RN

18123-20-1
Record name 4-Hydroxyacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18123-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Charts A1-A3 summarise the routes used in the synthesis of a series of pyrido[3,2-d]pyrimidin-4-ol derivatives. The preparation of the derivatives of [1,7]naphthyridin-8-ol is described in Charts B1-B2. Compound B1 was prepared following the literature method2 for the synthesis of a similar compound. The synthesis of the pyrido[2,3-d]pyridazin-8-ol itself and derivatives C1 and C2 followed the method previously described3 by Brzezinski and coworkers. Further derivatives in this series were prepared following the routes summarised in Charts C1-C4. Charts D1-D2 show the routes to a series of [1,6]naphthyridin-8-ol derivatives. The synthesis of compound D1 used the method4 of Blanco and coworkers. Other members in this series have been prepared following the routes shown in Charts D1-D2. Chart E1 describes the route to a series of pyrido[3,4-b]pyrazin-5-ol derivatives. Condensation of 1,2,3-triaminopyridine with 2,3-dihydroxy-1,4-dioxan gave pyrido[3,4-b]pyrazin-5-ol (E1), the parent compound in this series; the same reaction employing 2,3,4-triaminopyridine as starting material (Chart F1) gave pyrido[3,4-b]pyrazin-8-ol (F1). Further derivatives in the pyrido[3,4-b]pyrazin-5-ol and pyrido[3,4-b]pyrazin-8-ol classes were prepared using the routes shown in Charts E1 and F1. Charts G1-G2 show the routes employed in the synthesis of a range of [1,5]naphthyridin-4,8-diol and [1,5]naphthyridin-8-ol derivatives. The synthesis of compound G1, the precursor to the parent compound, [1,5]naphthyridin-4,8-diol, followed the route described5 by Brown and Dewar. Pyrido[4,3-d]pyrimidin-8-ol (H1) was prepared4 following the route shown in Chart H1, employing 4,5-pyrimidinedicarboxylic acid as starting material. Further derivatives in this class were prepared using routes as shown in Charts H1 and H2.
Name
1,2,3-triaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acridin-4-ol
Reactant of Route 2
Acridin-4-ol
Reactant of Route 3
Acridin-4-ol
Reactant of Route 4
Acridin-4-ol
Reactant of Route 5
Acridin-4-ol
Reactant of Route 6
Acridin-4-ol

Citations

For This Compound
7
Citations
SK Polyakova, TV Balashova, RV Rumyantcev… - Mendeleev …, 2021 - Elsevier
… condensation and rearrangement affording finally acridin-4-ol 4a in quantitative yields (see … The fluorescence spectrum of unsubstituted acridin-4-ol 4b has two bands with maxima at …
Number of citations: 6 www.sciencedirect.com
N Ukwitegetse, D Femia… - Inorganic …, 2021 - ACS Publications
… Phenazin-1-ol and acridin-4-ol derivatives are examples of π-extended (N,O) donor ligands that contain the coordinating moiety of quinolinol. Only one report on related complexes, …
Number of citations: 1 pubs.acs.org
GA Klimov, MN Tilichenko, ES Karaulov - Chemistry of Heterocyclic …, 1969 - Springer
… It has been reported previously [1] that sym-octahydroacridin-4-ol N-oxide (l'I) is formed by the oxidation of the corresponding aminoalcohol--sym-octahydroacridin-4-ol--with hydrogen …
Number of citations: 1 link.springer.com
AR Benoit - 2013 - conservancy.umn.edu
After the discovery of acridine in the late 1800's, the acridine class of molecules attracted much synthetic interest due to their usefulness as dyestuffs and the discovery that certain …
Number of citations: 2 conservancy.umn.edu
I Mohammed, SE Hampton, L Ashall… - Bioorganic & medicinal …, 2016 - Elsevier
… To the mixture, acridin-4-ol (0.78 g, 4.0 mmol) and catalytic pyridine (2 drops) was added and the reaction mixture was refluxed up to 100 C for about 24 h. The reaction was monitored …
Number of citations: 54 www.sciencedirect.com
H Aït‐Haddou, C Fontenas, E Bejan… - European Journal of …, 2000 - Wiley Online Library
… methylene)acridin-4-ol (9): A mixture of 7.11 g (22.4 mmol) of the N-oxide 6, 20 mL of benzaldehyde (9.3 equiv.) and 40 mL of acetic anhydride was heated at 160 C for 7 h. After …
PD Dieter, DD Frank, L für Umwelt, S Arbeitsschutz… - umweltministerkonferenz.de
NSO-Heterozyklen (NSO-Het) sind ein-oder mehrkernige zyklische Kohlenwasserstoffverbindungen, in denen mindestens ein Kohlenstoff-Ringatom durch Stickstoff, Schwefel oder …
Number of citations: 2 www.umweltministerkonferenz.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.